N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide
Description
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes an indene core, a piperidine ring, and a carboxamide group.
Properties
IUPAC Name |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15(2)12-18(19(22)25)23-20(26)21(24-10-6-3-7-11-24)13-16-8-4-5-9-17(16)14-21/h4-5,8-9,15,18H,3,6-7,10-14H2,1-2H3,(H2,22,25)(H,23,26)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJXKPSIIDEINU-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of amine-containing pharmaceuticals . The reaction conditions often involve the use of chiral catalysts and specific reaction temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, reducing agents like dimethyl sulfide or zinc for reductive workup, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carboxamides and indene derivatives, such as:
- N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide .
- Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propionyl]-D-alanyl-D-leucinate .
Uniqueness
What sets N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
